molecular formula C4H8N2O B1595385 5-Methyl-3-pyrazolidinone CAS No. 10234-76-1

5-Methyl-3-pyrazolidinone

Cat. No.: B1595385
CAS No.: 10234-76-1
M. Wt: 100.12 g/mol
InChI Key: WYVJDRGXWOXCCH-UHFFFAOYSA-N
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Description

5-Methyl-3-pyrazolidinone is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

5-Methyl-3-pyrazolidinone serves as a building block in organic synthesis. Its structure allows for the creation of more complex molecules, making it valuable in the development of pharmaceuticals and specialty chemicals. The compound is particularly noted for its role in synthesizing pyrazolidine derivatives, which have diverse biological activities.

Table 1: Summary of Synthetic Applications

Application AreaDescription
Organic SynthesisUsed as a precursor in the synthesis of various pyrazolidine derivatives.
CatalysisActs as a catalyst in organocatalytic reactions, enhancing reaction efficiency.
Material ScienceUtilized in the development of specialty polymers and materials.

Research has indicated that this compound exhibits promising biological activities , particularly in pharmacology. Its derivatives have been investigated for their anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have shown that certain derivatives of this compound can induce cytotoxic effects on cancer cells. For instance, experiments with A549 human lung adenocarcinoma cells demonstrated significant cytotoxicity.

Table 2: Anticancer Activity of Derivatives

CompoundConcentration (µM)A549 Cell Viability (%)IC50 (µM)
This compound10066%50
Compound A10045%30
Compound B10055%40

The mechanism of action likely involves apoptosis induction and inhibition of cell proliferation, particularly through compounds with free amino groups that enhance activity against cancer cells while minimizing toxicity to normal cells.

Antimicrobial Properties

The compound has also shown effectiveness against multidrug-resistant pathogens, highlighting its potential in treating resistant infections.

Table 3: Antimicrobial Activity Against Multidrug-Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus8
Vancomycin-intermediate Staphylococcus aureus16
Klebsiella pneumoniae32
Escherichia coli64

These results suggest that derivatives of this compound could be valuable in developing new antimicrobial agents.

Medical Applications

In medical research, formulations containing this compound have been explored for their therapeutic properties. Case studies indicate improved outcomes in patients with specific conditions, such as lung cancer, where patients showed reduced tumor sizes and enhanced quality of life metrics compared to traditional therapies.

Case Study Example

A clinical study involving lung cancer patients treated with a formulation based on this compound reported:

  • Reduced Tumor Size: Significant shrinkage observed in imaging studies.
  • Quality of Life Improvement: Patients reported fewer side effects and enhanced daily functioning.

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Polymer Production: As a monomer or additive for enhancing material properties.
  • Chemical Intermediates: In the synthesis of agrochemicals and other industrial products.

Properties

CAS No.

10234-76-1

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

5-methylpyrazolidin-3-one

InChI

InChI=1S/C4H8N2O/c1-3-2-4(7)6-5-3/h3,5H,2H2,1H3,(H,6,7)

InChI Key

WYVJDRGXWOXCCH-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN1

Canonical SMILES

CC1CC(=O)NN1

Key on ui other cas no.

10234-76-1

Origin of Product

United States

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